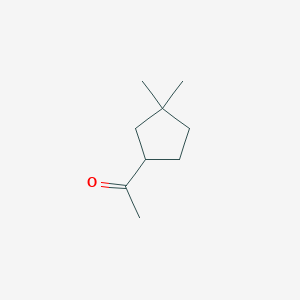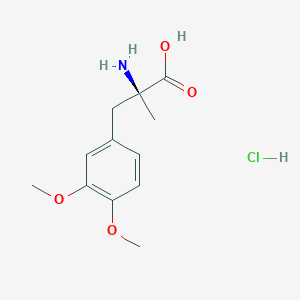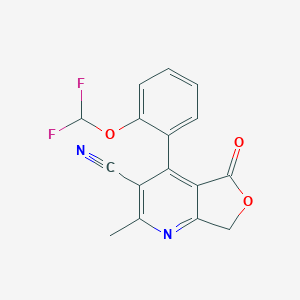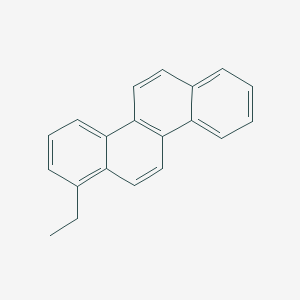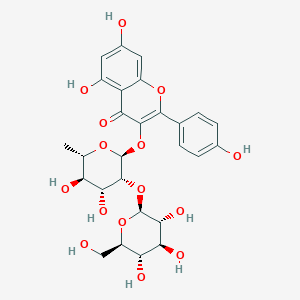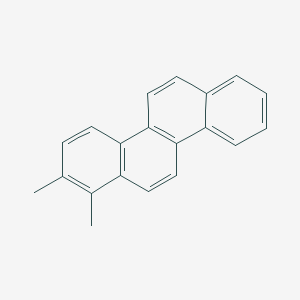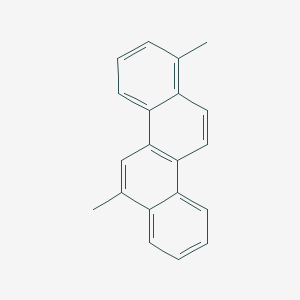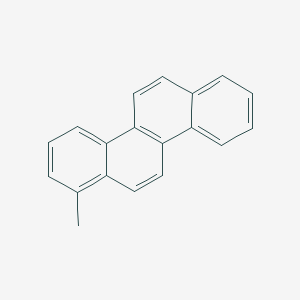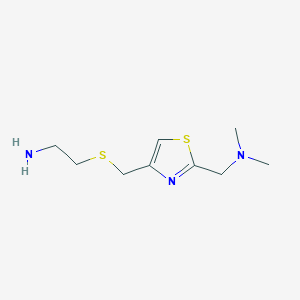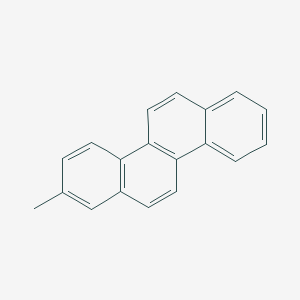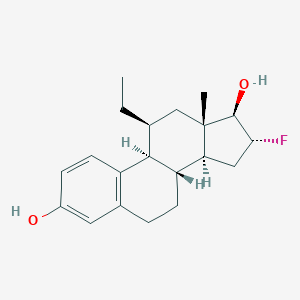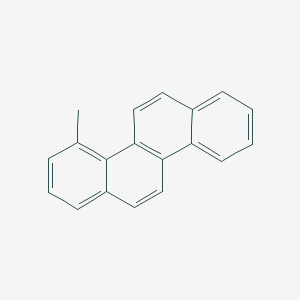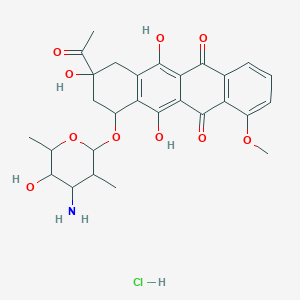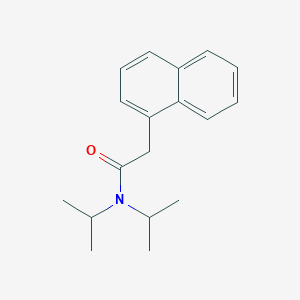
2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide, commonly known as NPTX-1536, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic benefits. This compound was first synthesized in 2012 and has since been the subject of numerous scientific studies aimed at exploring its biochemical and physiological effects.
作用機序
The exact mechanism of action of NPTX-1536 is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. Specifically, NPTX-1536 has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the formation of amyloid-beta plaques. Additionally, NPTX-1536 has been shown to activate the alpha-7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function.
生化学的および生理学的効果
In addition to its potential therapeutic benefits in Alzheimer's disease, NPTX-1536 has been shown to have a number of other biochemical and physiological effects. For example, studies have shown that NPTX-1536 can reduce inflammation and oxidative stress, both of which are implicated in a wide range of diseases. Additionally, NPTX-1536 has been shown to improve insulin sensitivity and glucose metabolism, which could have implications for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of NPTX-1536 for lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders such as Alzheimer's disease. However, one limitation of NPTX-1536 is that it has a relatively short half-life, which could limit its effectiveness in certain applications.
将来の方向性
There are a number of potential future directions for research on NPTX-1536. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to explore the potential therapeutic benefits of NPTX-1536 in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be conducted to identify other compounds that work synergistically with NPTX-1536 to enhance its therapeutic effects.
合成法
The synthesis of NPTX-1536 involves a multi-step process that begins with the reaction of naphthalene-1-carboxylic acid with isopropylamine to form N-(naphthalen-1-yl)propan-2-amine. This intermediate is then reacted with acetic anhydride to yield N-(naphthalen-1-yl)-N-(propan-2-yl)acetamide, which is subsequently reduced to NPTX-1536 using lithium aluminum hydride.
科学的研究の応用
NPTX-1536 has been the subject of extensive scientific research due to its potential therapeutic benefits. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that NPTX-1536 can improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease.
特性
CAS番号 |
140709-06-4 |
|---|---|
製品名 |
2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide |
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
2-naphthalen-1-yl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C18H23NO/c1-13(2)19(14(3)4)18(20)12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11,13-14H,12H2,1-4H3 |
InChIキー |
GECJBWVJHOFMGP-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=CC2=CC=CC=C21 |
正規SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



